Jawsamycin
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Overview
Description
Jawsamycin is a polyketide that is 5'-amino-5'-deoxy-3,4,5,6-tetrahydrouridine in which one of the hydrogens of the amino group is substituted by a (1E,3E)-1-[(1R,1'R,1''R,1'''R,2S,2'R,2''R,2'''S)-2'''-{(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl}[1,1':2',1'':2'',1'''-quater(cyclopropan)]-2-yl]-5-oxopenta-1,3-dien-5-yl group. It is a metabolite isolated from the bacterium, Streptoverticillium fervens and targets the catalytic subunit of the fungal UDP-glycosyltransferase, the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. It exhibits broad spectrum antifungal activity against several pathogenic fungi including Mucorales. It has a role as a bacterial metabolite and an antifungal agent. It is a secondary carboxamide, a member of cyclopropanes, an olefinic compound, a nucleoside analogue and a polyketide.
Scientific Research Applications
Biosynthesis Mechanism and Unique Structure
Jawsamycin, also known as FR-900848, is notable for its unique polycyclopropanated polyketide-nucleoside hybrid structure. Research by Hiratsuka et al. (2014) and Hiratsuka et al. (2017) has shed light on its biosynthesis mechanism. They discovered that this compound's biosynthesis involves a novel mechanism with a radical S-adenosyl methionine (SAM) cyclopropanase collaborating with an iterative polyketide synthase. This process results in the formation of its distinct polycyclopropanated backbone. Their studies also proposed a stepwise cyclopropanation mechanism for the enzymatic synthesis of this polyketide, suggesting a delicate balance between reaction rates of condensation and cyclopropanation reactions (Hiratsuka et al., 2014)(Hiratsuka et al., 2017).
Antifungal Properties and Potential Medical Applications
A significant application of this compound is its antifungal properties. Fu et al. (2020) discovered that this compound inhibits the biosynthesis of glycosylphosphatidylinositol (GPI) in fungi. This process is essential for maintaining the integrity of the fungal cell wall. This compound targets the catalytic subunit Spt14 (Gpi3) of the fungal UDP-glycosyltransferase, a crucial step in GPI biosynthesis. It has demonstrated in vitro antifungal activity against various pathogenic fungi, including Mucorales, and in vivo efficacy in a mouse model of invasive pulmonary mucormycosis. These findings suggest this compound's potential as a starting point for developing new antifungal treatments, particularly for invasive fungal infections (Fu et al., 2020).
Properties
Molecular Formula |
C32H43N3O6 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide |
InChI |
InChI=1S/C32H43N3O6/c1-16-10-17(16)6-7-19-12-21(19)23-14-25(23)24-13-22(24)20-11-18(20)4-2-3-5-27(36)33-15-26-29(38)30(39)31(41-26)35-9-8-28(37)34-32(35)40/h2-7,16-26,29-31,38-39H,8-15H2,1H3,(H,33,36)(H,34,37,40)/b4-2+,5-3+,7-6+/t16-,17-,18-,19-,20-,21-,22+,23+,24-,25-,26-,29-,30-,31-/m1/s1 |
InChI Key |
QOOORVUXEUQEKV-KNLYTHMISA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]1/C=C/[C@@H]2C[C@H]2[C@@H]3C[C@H]3[C@@H]4C[C@H]4[C@@H]5C[C@H]5/C=C/C=C/C(=O)NC[C@@H]6[C@H]([C@H]([C@@H](O6)N7CCC(=O)NC7=O)O)O |
SMILES |
CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O |
Canonical SMILES |
CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O |
Synonyms |
FR 900848 FR-900848 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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